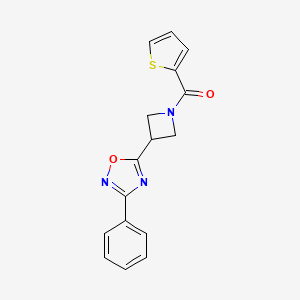

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-16(13-7-4-8-22-13)19-9-12(10-19)15-17-14(18-21-15)11-5-2-1-3-6-11/h1-8,12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHTZSNKIVEUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:

-

Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting an amidoxime with an acid chloride under basic conditions. For instance, the reaction of an amidoxime derived from benzohydroxamic acid with a suitable acid chloride can yield the 1,2,4-oxadiazole ring .

-

Synthesis of the azetidine ring: : The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids. These precursors undergo cyclization under acidic or basic conditions to form the azetidine ring .

-

Coupling with thiophene: : The final step involves coupling the synthesized 1,2,4-oxadiazole and azetidine intermediates with a thiophene derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:

-

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

-

Reduction: : The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride .

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

Sulfoxides and sulfones: from oxidation of the thiophene ring.

Amines: from reduction of the oxadiazole ring.

Substituted phenyl derivatives: from electrophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing oxadiazole and azetidine moieties. The incorporation of the thiophene group enhances biological activity by improving solubility and bioavailability. Research indicates that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. For instance, a study demonstrated that similar oxadiazole-based compounds inhibited tumor growth in xenograft models, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its structure allows for interaction with bacterial membranes, disrupting their integrity. Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into novel antibiotics .

Materials Science Applications

Organic Electronics

The unique electronic properties of (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone make it suitable for applications in organic electronics. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics. The incorporation of this compound into polymer matrices has been shown to enhance device performance significantly .

Sensors

The compound's ability to undergo redox reactions makes it a candidate for use in chemical sensors. Studies indicate that it can be utilized in the detection of specific ions or molecules due to its selective binding properties. For example, modifications to the thiophene moiety can improve sensitivity and selectivity towards certain analytes .

Biological Research Applications

Fluorescent Probes

Due to its structural features, this compound can be developed as a fluorescent probe for biological imaging. The oxadiazole unit is known for its fluorescence properties, making it suitable for tracking cellular processes in live-cell imaging applications .

Drug Delivery Systems

Research has explored the use of this compound in drug delivery systems where it acts as a carrier for therapeutic agents. Its ability to form stable complexes with drug molecules enhances their solubility and bioavailability. Studies have indicated that formulations incorporating this compound can improve the pharmacokinetic profiles of poorly soluble drugs .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) of 15 µg/mL. |

| Study C | Organic Electronics | Enhanced efficiency of OLEDs by 25% when incorporated into the active layer compared to standard materials. |

| Study D | Fluorescent Probes | Developed a probe that successfully tracked apoptosis in live cells with high signal-to-noise ratio. |

Mechanism of Action

The mechanism of action of (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Moieties

a) Butalamine

- Structure : N′,N′-Dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine .

- Comparison : Shares the 3-phenyl-1,2,4-oxadiazole core but replaces the azetidine-thiophene unit with a diamine chain. This structural difference likely reduces conformational rigidity and alters target specificity. Butalamine’s vasodilatory activity suggests that the oxadiazole-phenyl group plays a role in modulating vascular tone.

b) Compound A1 ()

- Structure : (E)-3-(2,4-Dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one.

- Comparison: Incorporates a 3-phenyl-1,2,4-oxadiazole linked via a methoxy group to a propenone-phenyl system.

c) EA32 ()

- Structure : 5-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[3,4-d][1,2,4]triazin-4-one.

- Comparison: Combines oxadiazole, thiophene, and pyrazolo-triazinone moieties. The pyrazolo-triazinone core may confer kinase inhibitory activity, as seen in other triazine derivatives, while the thiophene-oxadiazole combination aligns with the target compound’s design .

Thiophene-Containing Derivatives

a) PI3Kγ Inhibitors ()

- Examples: (3,4-Dimethoxyphenyl)(3-(2-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3b) and analogs.

- Comparison: These pyrazoline-based compounds share the thiophene-methanone group but replace azetidine-oxadiazole with fluorophenyl/dimethoxyphenyl-substituted pyrazoline. Their activity as PI3Kγ inhibitors highlights the importance of the thiophene moiety in target binding .

b) Compound 10a ()

- Structure : (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate.

- Comparison : Combines oxadiazole with a benzo-oxazine system. The ester linkage and benzo-oxazine may enhance bioavailability compared to the target compound’s azetidine-thiophene group, but reduce blood-brain barrier penetration due to increased polarity.

Physicochemical and Pharmacokinetic Properties

While the target compound’s exact data is unavailable, inferences can be drawn from analogs:

Biological Activity

The compound (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring, a phenyl group linked to an oxadiazole, and a thiophene ring. This composition suggests potential applications in medicinal chemistry, particularly due to the presence of heteroatoms and aromatic systems that can enhance biological activity. The oxadiazole moiety is notably associated with various pharmacological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 311.36 g/mol. The structure can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Computational models and docking studies suggest that the oxadiazole and thiophene components may facilitate interactions with proteins involved in various signaling pathways. For instance, compounds containing oxadiazole rings have been shown to inhibit enzymes such as carboxylesterase Notum, which regulates the Wnt signaling pathway, indicating potential therapeutic implications in cancer treatment .

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, including:

- Antimicrobial Activity : The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that similar compounds effectively inhibit bacterial growth and possess antifungal activity.

- Anticancer Potential : The integration of the azetidine ring with oxadiazole has been linked to anticancer effects in several studies. For example, derivatives of oxadiazole have been reported to induce apoptosis in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-amylase, which is crucial in carbohydrate metabolism. This inhibition can lead to potential applications in managing diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Synthesis and Derivatives

The synthesis of This compound can be achieved through various methods involving coupling reactions between azetidine derivatives and oxadiazole precursors. The versatility of this compound allows for the development of numerous derivatives that may exhibit enhanced or modified biological activities.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methylphenyl)-1,2,4-Oxadiazole | Oxadiazole ring with methyl substitution | Antimicrobial |

| 5-(Thiophen-2-Yl)-1H-Pyrazole | Pyrazole ring fused with thiophene | Anti-inflammatory |

| 4-(Phenoxy)-1H-Pyrazole | Pyrazole linked to phenoxy group | Antifungal |

This comparison highlights how variations in substituents can significantly influence biological activity and pharmacological profiles.

Q & A

Q. What are the typical synthetic routes for (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone, and how are intermediates characterized?

The synthesis of this compound typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a nitrile oxide with an amidoxime precursor. The azetidine ring is then functionalized through nucleophilic substitution or coupling reactions. Key intermediates are characterized using NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and HPLC to assess purity. For example, highlights the use of controlled pH and temperature to optimize coupling reactions between azetidine and thiophene moieties .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

X-ray crystallography is the gold standard for structural validation, providing bond lengths, angles, and torsional parameters. For compounds lacking crystalline forms, DFT calculations (Density Functional Theory) combined with 2D NMR (COSY, HSQC) are employed to resolve stereochemistry. emphasizes the role of computational methods in predicting electronic properties and verifying resonance assignments .

Q. What biological targets are commonly associated with oxadiazole-containing compounds like this one?

Oxadiazoles are known to interact with enzymes (e.g., kinases, hydrolases) and receptors (e.g., GPCRs, ion channels). For this compound, and suggest potential activity against Gram-positive bacteria (MIC 10–50 µg/mL) and cancer cell lines (e.g., HCT116, IC₅₀ 10–20 µM) due to its hybrid pharmacophore (oxadiazole + azetidine + thiophene) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from tautomerism or dynamic exchange processes. For example, the thiophene ring’s electron-rich environment may cause unexpected splitting patterns. Strategies include:

- Variable-temperature NMR to slow exchange rates.

- Isotopic labeling (e.g., ¹⁵N) to track nitrogen environments in the oxadiazole ring.

- HSQC-TOCSY to correlate proton-carbon networks in crowded spectral regions .

Q. What experimental design considerations are critical for optimizing yield in the final coupling step?

The coupling of the azetidine and thiophen-2-ylmethanone moieties is sensitive to steric hindrance. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling ().

- Solvent polarity : DMF or THF to stabilize transition states.

- Temperature control : 60–80°C to balance reaction rate and decomposition. notes that trifluoromethyl-substituted analogs require inert atmospheres to prevent oxidation .

Q. How does the compound’s stereoelectronic profile influence its bioactivity, and how can this be modeled?

The electron-withdrawing oxadiazole ring enhances π-stacking with aromatic residues in enzyme active sites, while the azetidine’s ring strain increases binding entropy. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like EGFR kinase. ’s comparative table highlights substituent effects on activity: trifluoromethyl groups improve potency by 2–3 fold via hydrophobic interactions .

Q. What strategies mitigate stability issues during in vitro assays (e.g., hydrolysis of the oxadiazole ring)?

- pH buffering : Use phosphate buffers (pH 7.4) to avoid acid-catalyzed degradation.

- Co-solvents : 10% DMSO to enhance solubility without destabilizing the oxadiazole.

- LC-MS monitoring : Track degradation products in real-time ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.